molecular formula C16H10ClI2N3O B14188100 6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one CAS No. 917973-60-5

6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one

Cat. No.: B14188100
CAS No.: 917973-60-5
M. Wt: 549.53 g/mol
InChI Key: JYTYGZQQESHEAJ-UHFFFAOYSA-N
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Description

6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one is a complex organic compound that features a pyrimidine ring substituted with an amino group and a chlorophenyl group, along with a diiodocyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-chlorobenzaldehyde with guanidine to form the pyrimidine ring, followed by iodination to introduce the diiodocyclohexadienone moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce amines or alcohols

Scientific Research Applications

6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidin-4(3H)-one: A simpler analog with similar structural features but lacking the diiodocyclohexadienone moiety.

    4-Chlorophenylpyrimidine: Another related compound with a chlorophenyl group attached to the pyrimidine ring.

    Diiodocyclohexadienone Derivatives: Compounds with similar diiodo-substituted cyclohexadienone structures.

Uniqueness

6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials, drugs, and other innovative products.

Properties

CAS No.

917973-60-5

Molecular Formula

C16H10ClI2N3O

Molecular Weight

549.53 g/mol

IUPAC Name

2-[2-amino-6-(4-chlorophenyl)pyrimidin-4-yl]-4,6-diiodophenol

InChI

InChI=1S/C16H10ClI2N3O/c17-9-3-1-8(2-4-9)13-7-14(22-16(20)21-13)11-5-10(18)6-12(19)15(11)23/h1-7,23H,(H2,20,21,22)

InChI Key

JYTYGZQQESHEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=C(C(=CC(=C3)I)I)O)Cl

Origin of Product

United States

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